molecular formula C20H15F2N5O2S B2499573 N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894053-91-9

N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2499573
CAS No.: 894053-91-9
M. Wt: 427.43
InChI Key: RGIXNJGYCAELHJ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic small molecule designed for biochemical research. Its structure incorporates a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold known for its significant pharmacological potential. The molecule is functionally characterized by a thioether linkage to an acetamide group bearing a 2,4-difluorophenyl moiety, and the core pyridazine ring is substituted with a 4-methoxyphenyl group. Compounds featuring the 1,2,4-triazole pharmacophore have been extensively investigated and demonstrate a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties . The mechanism of action for related triazole-containing compounds often involves interaction with enzymatic targets; for instance, many triazole-based antifungals potently inhibit the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . The presence of the 2,4-difluorophenyl ring is a common feature in several established antifungal agents, suggesting a potential for similar target engagement . This compound is supplied for non-human research applications exclusively. It is intended for in vitro studies such as enzyme inhibition assays, antimicrobial screening, and investigations into structure-activity relationships (SAR) in medicinal chemistry. It is strictly for laboratory research use and is not approved for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O2S/c1-29-14-5-2-12(3-6-14)16-8-9-18-24-25-20(27(18)26-16)30-11-19(28)23-17-7-4-13(21)10-15(17)22/h2-10H,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIXNJGYCAELHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=C(C=C(C=C4)F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a novel compound characterized by its complex structure, which integrates multiple pharmacophores. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C20H15F2N5O2SC_{20}H_{15}F_{2}N_{5}O_{2}S, with a molecular weight of approximately 427.4 g/mol. The presence of difluorophenyl , thioacetamide , and triazolo-pyridazine moieties contributes to its unique biological profile.

Biological Activity Overview

The compound exhibits a range of biological activities due to its structural components:

  • Antimicrobial Activity : The triazole moiety is known for its broad-spectrum antimicrobial properties. Compounds containing this scaffold have been reported to exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Research indicates that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific interactions of this compound with cancer cell lines have yet to be fully elucidated but show promise based on analogous compounds .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways may be attributed to its interaction with various signaling molecules involved in inflammation .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to act as enzyme inhibitors in various metabolic pathways.
  • Receptor Modulation : The interaction with specific receptors may lead to altered cellular responses, enhancing therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related triazole compounds. For instance:

  • A study demonstrated that triazole derivatives exhibited MIC values ranging from 0.125 to 8 μg/mL against resistant bacterial strains .
  • Another research highlighted the anticancer efficacy of triazole derivatives against multiple cancer cell lines, emphasizing their potential as chemotherapeutic agents .

Comparative Analysis

To better understand the biological activity of this compound compared to other compounds in its class, the following table summarizes key findings:

Compound NameActivity TypeMIC (μg/mL)Reference
Triazole AAntibacterial0.125 - 8
Triazole BAnticancerIC50 = 10
N-(2,4-difluorophenyl)...Antimicrobial/AnticancerTBDCurrent Study

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazide intermediates, prepared from pyridazine hydrazides and isothiocyanates, undergo base-mediated cyclization to yield triazolo-pyridazine thiols. For example:

  • Step 1 : React 6-chloropyridazine-3-hydrazide with phenyl isothiocyanate in ethanol to form a thiosemicarbazide.
  • Step 2 : Cyclize the thiosemicarbazide in sodium hydroxide solution to yield 3-thiol-6-chloro-triazolo[4,3-b]pyridazine.

This method offers moderate yields (52–88%) and is adaptable for introducing substituents at position 6.

Thiolation and Thioether Formation

The thioacetamide side chain is introduced via nucleophilic substitution or thiol-alkylation.

Thiol Activation

The triazolo-pyridazine thiol (3-thiol derivative) is deprotonated using a base (e.g., K$$2$$CO$$3$$) to generate a thiolate anion, which reacts with electrophilic reagents.

Alkylation with Bromoacetamide

2-Bromo-N-(2,4-difluorophenyl)acetamide is synthesized separately and coupled with the thiolate:
$$
\text{3-SH-Triazolo-pyridazine} + \text{BrCH}2\text{C(O)NHC}6\text{H}3\text{F}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Synthesis of Bromoacetamide :

  • React 2,4-difluoroaniline with bromoacetyl bromide in dichloromethane and triethylamine (0°C to RT, 4 h). Yield: 85–90%.

Optimization and Scalability

Solvent and Temperature Effects

  • Cyclization : Using DMF as a solvent at 100°C improves reaction rates for triazole formation.
  • Coupling : Polar aprotic solvents (e.g., DMF, DMSO) enhance thiolate reactivity, while temperatures >50°C reduce side reactions.

Purification Strategies

  • Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates.
  • Recrystallization from ethanol/water mixtures improves final product purity.

Analytical Characterization

The compound is characterized via:

  • $$^1$$H NMR : Aromatic protons (δ 7.2–8.4 ppm), methoxy singlet (δ 3.8 ppm), and acetamide NH (δ 9.1 ppm).
  • MS (MALDI) : Molecular ion peak at m/z 427.4 [M+H]$$^+$$.
  • Elemental Analysis : C 66.66%, H 4.97%, N 8.64% (calculated for C$${20}$$H$${15}$$F$$2$$N$$5$$O$$_2$$S).

Comparative Analysis of Methods

Method Key Steps Yield Advantages
Thiosemicarbazide Cyclization Hydrazide → Thiosemicarbazide → Cyclization 52–88% Modular substituent introduction
Suzuki Coupling Pd-catalyzed cross-coupling >75% Precise aryl group placement
Thiol-Alkylation Thiolate + Bromoacetamide 70–80% High regioselectivity

Q & A

Basic: What are the key synthetic steps for preparing N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

The synthesis involves multi-step reactions:

  • Condensation : Reacting 4-methoxyphenyl-substituted pyridazine precursors with thiourea derivatives to form the triazole ring via cyclization .
  • Thioether formation : Introducing the thioacetamide group through nucleophilic substitution, often using mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Functionalization : Coupling the intermediate with 2,4-difluoroaniline via amide bond formation, typically employing coupling agents like EDC/HOBt .
  • Purification : Final purification via column chromatography or recrystallization to achieve >95% purity .

Key considerations : Optimize reaction temperatures (60–100°C) and solvent systems (e.g., DMF, THF) to suppress side reactions .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and aromatic system integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₂H₁₆F₂N₄O₂S) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • X-ray Crystallography : Optional for absolute stereochemical confirmation in crystalline forms .

Note : Cross-validate results with multiple techniques to address spectral ambiguities, particularly in crowded aromatic regions .

Advanced: How can researchers optimize reaction conditions to improve synthetic yield and scalability?

  • Catalyst screening : Test Pd-based catalysts for coupling steps or acid/base catalysts for cyclization .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility .
  • Temperature gradients : Use microwave-assisted synthesis for rapid, controlled heating during cyclization .
  • Scale-up adjustments : Replace column chromatography with recrystallization or flash chromatography for larger batches .

Data-driven approach : Design a Design of Experiments (DoE) matrix to statistically evaluate variables (e.g., solvent, temperature, catalyst loading) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl or pyridinyl) to assess electronic effects on bioactivity .
  • Core modifications : Explore triazolo-pyridazine isomers (e.g., [1,2,4]triazolo[4,3-a] vs. [4,3-b] systems) to study ring tension and binding affinity .
  • Biological assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR-based binding assays .

Example : Replace the 2,4-difluorophenyl group with a 3,4-dimethoxyphenyl moiety to evaluate hydrophobicity impacts on membrane permeability .

Advanced: How to resolve contradictions in reported biological activity data for triazolo-pyridazine derivatives?

  • Assay standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Purity verification : Re-test compounds with conflicting data using HPLC-MS to rule out impurity-driven artifacts .
  • Target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify off-target interactions that may explain discrepancies .

Case study : If Compound A shows IC₅₀ = 10 nM in one study but 100 nM in another, verify cell line specificity (e.g., HEK293 vs. HeLa) and assay endpoints (e.g., cell viability vs. direct enzyme inhibition) .

Advanced: What computational strategies predict the biological targets and binding modes of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR, VEGFR2) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess triazolo-pyridazine stability in ATP-binding pockets .
  • QSAR modeling : Develop regression models correlating substituent electronegativity (e.g., Hammett σ values) with inhibitory potency .

Validation : Cross-check predictions with experimental mutagenesis data (e.g., kinase active-site mutations) .

Advanced: What methodologies are recommended for in vivo pharmacokinetic and toxicity profiling?

  • ADME studies :
    • Solubility : Measure in PBS and simulated gastric fluid .
    • Plasma stability : Incubate with mouse plasma (37°C, 24 hrs) and quantify degradation via LC-MS .
  • In vivo models :
    • Administer 10–50 mg/kg doses in rodent xenograft models to assess tumor growth inhibition .
    • Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) for toxicity .
  • Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites in urine and plasma .

Optimization : Adjust the 4-methoxyphenyl group to enhance metabolic stability (e.g., replace with trifluoromethoxy) .

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